molecular formula C12H14O2 B13159226 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one

1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one

Cat. No.: B13159226
M. Wt: 190.24 g/mol
InChI Key: XJHSWHLLFPZUAS-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a butanone moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling to construct the benzofuran ring with high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis (MWI) is one such method that has been employed to produce benzofuran compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one include:

Uniqueness

What sets this compound apart from other similar compounds is its unique structural features and reactivity. The presence of the butanone moiety fused with the benzofuran ring imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-7,12H,2,5,8H2,1H3

InChI Key

XJHSWHLLFPZUAS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CC2=CC=CC=C2O1

Origin of Product

United States

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